molecular formula C13H20O3 B13796202 1-Isopropoxy-3-(o-tolyloxy)-2-propanol CAS No. 63716-38-1

1-Isopropoxy-3-(o-tolyloxy)-2-propanol

Cat. No.: B13796202
CAS No.: 63716-38-1
M. Wt: 224.30 g/mol
InChI Key: LCTSOABYLNTYGL-UHFFFAOYSA-N
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Description

1-Isopropoxy-3-(o-tolyloxy)-2-propanol is an organic compound that belongs to the class of propanols It is characterized by the presence of an isopropoxy group and an o-tolyloxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-3-(o-tolyloxy)-2-propanol can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloro-3-(o-tolyloxy)-2-propanol with isopropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-3-(o-tolyloxy)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The isopropoxy and o-tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and other bases.

Major Products Formed:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and other reduced forms.

    Substitution: Compounds with different functional groups replacing the isopropoxy or o-tolyloxy groups.

Scientific Research Applications

1-Isopropoxy-3-(o-tolyloxy)-2-propanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-isopropoxy-3-(o-tolyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Isopropoxy-2-propanol: Lacks the o-tolyloxy group, resulting in different chemical properties and reactivity.

    3-(o-Tolyloxy)-2-propanol: Lacks the isopropoxy group, leading to variations in its chemical behavior and applications.

    1-Isopropoxy-3-(p-tolyloxy)-2-propanol: Similar structure but with a para-tolyloxy group instead of an ortho-tolyloxy group, affecting its reactivity and properties.

Uniqueness: 1-Isopropoxy-3-(o-tolyloxy)-2-propanol is unique due to the presence of both isopropoxy and o-tolyloxy groups, which confer distinct chemical properties and potential applications. Its specific structure allows for unique interactions and reactivity compared to similar compounds.

Properties

CAS No.

63716-38-1

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

1-(2-methylphenoxy)-3-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C13H20O3/c1-10(2)15-8-12(14)9-16-13-7-5-4-6-11(13)3/h4-7,10,12,14H,8-9H2,1-3H3

InChI Key

LCTSOABYLNTYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(COC(C)C)O

Origin of Product

United States

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